molecular formula C15H11BrFNO3 B2751653 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide CAS No. 553673-99-7

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B2751653
CAS No.: 553673-99-7
M. Wt: 352.159
InChI Key: XKQZEQBMSUHTOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine and fluorine atoms and the formation of the acetamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the acetamide group. These groups are often involved in various chemical reactions. For example, bromine atoms are often good leaving groups, and acetamide groups can participate in various condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these atoms .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds related to 2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide have been a focus in research. For example, Yang Man-li (2008) reported the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, highlighting the ongoing interest in developing new compounds with potential applications in various fields (Yang Man-li, 2008).

Pharmaceutical Intermediates

Compounds like N-(2-Hydroxyphenyl)acetamide, which are intermediates in the synthesis of antimalarial drugs, indicate the pharmaceutical relevance of similar compounds. Research by Deepali B Magadum and G. Yadav (2018) on chemoselective acetylation involving similar structures demonstrates the pharmaceutical applications of these compounds (Deepali B Magadum & G. Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Properties

Research into the pharmacological properties of similar compounds has revealed potential anticancer, anti-inflammatory, and analgesic activities. P. Rani, D. Pal, R. Hegde, and S. R. Hashim (2016) synthesized derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, finding activities comparable to standard drugs (P. Rani et al., 2016).

Photoreactions in Pharmaceuticals

Studies on photoreactions of pharmaceuticals involving similar structures have been conducted. For example, Y. Watanabe, S. Fukuyoshi, and A. Oda (2015) investigated the photoreactions of flutamide, highlighting the importance of understanding the photostability and phototoxicity of pharmaceutical compounds (Y. Watanabe, S. Fukuyoshi & A. Oda, 2015).

Effects on Environmental Pollutants

Research by Yanyun Li et al. (2015) on the effects of halides in the degradation of acetaminophen under UV/H2O2 treatment showcases the environmental relevance of related compounds in water and wastewater treatment (Yanyun Li et al., 2015).

Fluorescent Probing and Imaging

The development of fluorescent probes and imaging agents is another important application. Ming-Rong Zhang et al. (2003) synthesized radioligands for peripheral benzodiazepine receptors, demonstrating the use of similar compounds in imaging and diagnostic applications (Ming-Rong Zhang et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with. Without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific nature of the bromine and fluorine atoms it contains. These atoms are often associated with specific safety considerations. For example, many bromine-containing compounds are irritants or corrosives .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-11-1-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-12(17)3-5-13/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQZEQBMSUHTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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